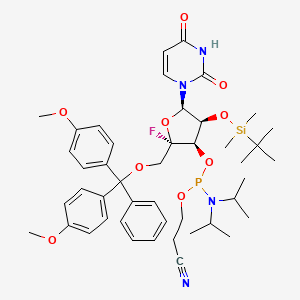

DMTr-4'-F-U-CED-TBDMS phosphoramidite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C45H60FN4O9PSi |

|---|---|

分子量 |

879.0 g/mol |

IUPAC名 |

3-[[(2S,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1 |

InChIキー |

GECCGPZJATURAY-NZSBGPKUSA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@@H](O[C@@]1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to DMTr-4'-F-U-CED-TBDMS Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) is a specialized chemical reagent crucial for the synthesis of modified ribonucleic acids (RNA). Its unique structure, featuring a fluorine atom at the 4' position of the uridine (B1682114) nucleoside, offers distinct advantages in the fields of RNA therapeutics, structural biology, and diagnostics. The incorporation of 4'-fluoro-uridine into oligonucleotides can enhance their metabolic stability and provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.

DMTr-4'-F-U-CED-TBDMS phosphoramidite is a building block used in the chemical synthesis of RNA.[1] It is composed of several key chemical moieties, each with a specific function in the automated synthesis process:

-

DMTr (4,4'-Dimethoxytrityl): A bulky protecting group for the 5'-hydroxyl function of the ribose sugar. It is acid-labile, allowing for its removal at the beginning of each coupling cycle to enable chain elongation.

-

4'-F-U (4'-Fluoro-uridine): The core nucleoside modification. The fluorine atom at the 4' position influences the sugar pucker and can enhance the nuclease resistance of the resulting oligonucleotide.

-

CED (Cyanoethyl diisopropylamino): The phosphoramidite moiety. This group is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

TBDMS (tert-butyldimethylsilyl): A protecting group for the 2'-hydroxyl function of the ribose. Its stability under the conditions of oligonucleotide synthesis and its selective removal are critical for the successful synthesis of RNA.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Molecular Formula | C45H60FN4O9PSi | [2] |

| Molecular Weight | 879.04 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity (as assessed by HPLC and 31P NMR) | Typically >98% | |

| Solubility | Soluble in anhydrous acetonitrile |

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of phosphoramidite reagents. The following are typical chemical shifts observed for this compound.

| Nucleus | Chemical Shift (ppm) |

| 31P NMR | 149.65, 148.19 (diastereomers) |

| 1H NMR | See reference for detailed assignments |

| 13C NMR | See reference for detailed assignments |

| 19F NMR | See reference for detailed assignments |

Experimental Protocols

The successful incorporation of this compound into synthetic oligonucleotides requires carefully optimized protocols for solid-phase synthesis and subsequent deprotection and purification steps.

Oligonucleotide Synthesis

Automated solid-phase synthesis of RNA oligonucleotides using this phosphoramidite generally follows the standard phosphoramidite chemistry cycle.

Materials:

-

This compound solution (typically 0.1 M in anhydrous acetonitrile)

-

Standard DNA and RNA phosphoramidites and solid supports

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI))

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing agent (e.g., iodine/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Protocol:

-

Deblocking: The 5'-DMTr group of the solid support-bound nucleoside is removed by treatment with the deblocking solution.

-

Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 5-15 minutes.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester linkage using the oxidizing agent.

-

These four steps are repeated for each subsequent nucleotide addition until the desired sequence is assembled.

Note on Coupling Efficiency: The coupling efficiency of phosphoramidites is a critical parameter that determines the overall yield of the full-length oligonucleotide. For modified phosphoramidites like DMTr-4'-F-U-CED-TBDMS, the efficiency is typically very high, often exceeding 98-99% under optimized conditions.[3][4]

Deprotection and Cleavage

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.

Materials:

-

Ammonium (B1175870) hydroxide (B78521)/ethanol (B145695) mixture (e.g., 3:1 v/v) or aqueous methylamine (B109427).[5]

-

Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3]

Protocol:

-

Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium hydroxide and ethanol or aqueous methylamine to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases. This is typically carried out at room temperature or elevated temperatures (e.g., 55 °C) for several hours.

-

2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in a solution of TEA·3HF in DMF or DMSO and incubated at room temperature or slightly elevated temperatures (e.g., 65 °C) to remove the 2'-O-TBDMS protecting groups.[3] This step typically requires several hours to overnight incubation.

Purification

The crude, deprotected oligonucleotide is purified to isolate the full-length product from shorter, failed sequences. High-performance liquid chromatography (HPLC) is the most common method for this purification.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | Reversed-phase (e.g., C18) or anion-exchange |

| Mobile Phase A | Aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol/triethylamine) |

| Mobile Phase B | Acetonitrile |

| Gradient | A gradient of increasing Mobile Phase B concentration |

| Detection | UV absorbance at 260 nm |

| Temperature | Elevated temperatures (e.g., 60 °C) are often used to denature secondary structures |

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language)

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Caption: Workflow for the deprotection and purification of 4'-F-RNA oligonucleotides.

Conclusion

This compound is a valuable tool for the synthesis of modified RNA oligonucleotides. Its successful application relies on a solid understanding of its chemical properties and the optimization of synthesis, deprotection, and purification protocols. The incorporation of 4'-fluoro-uridine offers promising avenues for the development of novel RNA-based therapeutics and advanced structural studies. Researchers and drug development professionals can leverage the information provided in this guide to effectively utilize this specialized phosphoramidite in their work.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Application of 4'-Fluoro Uridine (B1682114) Phosphoramidite (B1245037)

This technical guide provides a comprehensive overview of 4'-fluoro uridine phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for therapeutic and research applications. The introduction of a fluorine atom at the 4'-position of the ribose sugar imparts unique structural and biological properties to nucleic acids, influencing their stability, binding affinity, and resistance to nuclease degradation.

Core Chemical Structure

4'-Fluoro uridine phosphoramidite is a chemically modified nucleoside derivative designed for use in automated solid-phase oligonucleotide synthesis.[] The core structure consists of a uridine base linked to a ribose sugar that is fluorinated at the 4'-position. For synthesis purposes, the molecule is functionalized with several key protecting groups:

-

A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function during the coupling reaction and is removed to allow for the addition of the next nucleotide in the sequence.[][3]

-

A 3'-O-Phosphoramidite group: This reactive moiety, typically a β-cyanoethyl N,N-diisopropylphosphoramidite, enables the step-wise formation of the phosphite (B83602) triester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain.[][]

-

A β-cyanoethyl group: This group protects the phosphorus atom during synthesis and is removed during the final deprotection step.[]

The presence of the electronegative fluorine atom at the 4'-position significantly influences the conformation of the sugar ring, which in turn affects the overall structure and properties of the resulting oligonucleotide.[4]

Caption: General structure of a 4'-fluoro uridine phosphoramidite.

Physicochemical Properties

The precise physicochemical properties can vary slightly based on the specific protecting groups used. However, for a typical 4'-fluoro deoxyuridine phosphoramidite analog (2'-Fluoro), the following data is representative.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₄₆FN₄O₈P | [5] |

| Molecular Weight | 748.78 g/mol | [5][6] |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C | |

| Primary Application | Oligonucleotide Synthesis | [5] |

Synthesis of 4'-Fluoro Uridine Phosphoramidite

The synthesis of 4'-fluoro uridine phosphoramidite is a multi-step process starting from a uridine precursor. The following is a generalized experimental protocol based on published synthesis schemes.[4]

Experimental Protocol: Synthesis of 4'-F-rU Phosphoramidite

-

Iodofluorination: The synthesis often begins with the iodofluorination of a 4',5'-dehydrouridine precursor. This is typically achieved using reagents like silver fluoride (B91410) (AgF) and iodine (I₂) in a solvent mixture such as dichloromethane (B109758) and tetrahydrofuran.[4][7]

-

Base Protection (if necessary) and Deprotection: The uridine base may undergo protection and deprotection steps. For instance, treatment with ammonia (B1221849) in methanol (B129727) can be used.[4]

-

2'-Hydroxyl Protection: The 2'-hydroxyl group is selectively protected, often using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of silver nitrate (B79036) and pyridine.[4][8]

-

Further Modifications: Additional steps may involve acetylation and subsequent removal of protecting groups under specific conditions.[4]

-

5'-Hydroxyl Protection (DMTylation): The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine. This is a crucial step for automated DNA/RNA synthesis.[4][8]

-

Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-position. This is accomplished by reacting the DMT-protected nucleoside with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA) and an activator like 1-methylimidazole.[4][8]

-

Purification: The final product is purified using chromatographic techniques to ensure high purity for subsequent use in oligonucleotide synthesis.

Caption: Simplified workflow for the synthesis of 4'-fluoro uridine phosphoramidite.

Application in Oligonucleotide Synthesis

4'-Fluoro uridine phosphoramidite is fully compatible with standard automated oligonucleotide synthesis protocols, which follow a four-step cycle for each nucleotide addition.[][9]

Experimental Protocol: Incorporation into Oligonucleotides

-

Deblocking (Detritylation): The synthesis cycle begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleotide chain using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.[9]

-

Coupling/Activation: The 4'-fluoro uridine phosphoramidite is activated by an activating agent (e.g., tetrazole or a derivative) and is then coupled to the newly freed 5'-hydroxyl group of the growing oligonucleotide chain.[9][10] This forms a phosphite triester bond. For some modified phosphoramidites, an extended coupling time may be required to ensure high coupling efficiency (>98%).[8][11]

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation (using, for example, acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion-mutant sequences (oligonucleotides missing a nucleotide).[9]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[9] This completes the addition of one nucleotide.

This four-step cycle is repeated for each nucleotide in the desired sequence. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Caption: The four-step cycle of automated oligonucleotide synthesis.

References

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. DMT-2′Fluoro-dU Phosphoramidite | 146954-75-8 [chemicalbook.com]

- 6. CAS#:146954-75-8 | 2'-Fluoro-2'-deoxy Uridine CED Phosphoramidite | Chemsrc [chemsrc.com]

- 7. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 8. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to DMTr-4'-F-U-CED-TBDMS Phosphoramidite: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its chemical and physical properties, provides experimental protocols for its use, and explores the mechanisms of action of the resulting 4'-Fluorinated Uridine (4'-F-U) modified oligonucleotides.

Core Properties of DMTr-4'-F-U-CED-TBDMS Phosphoramidite

This compound is a specialized nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 4'-fluoro modification on the ribose sugar moiety imparts unique and advantageous properties to the resulting RNA strand, including increased nuclease resistance and thermal stability, making it a valuable tool in the development of RNA-based therapeutics such as antisense oligonucleotides and siRNAs.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 879.04 g/mol | [1][4] |

| Chemical Formula | C45H60FN4O9PSi | [4] |

| Purity | Typically ≥98% (by HPLC and 31P NMR) | [5][6] |

| Solubility | Soluble in anhydrous acetonitrile | [7] |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon) | [8] |

| Stability | Sensitive to moisture and oxidation. Should be handled under anhydrous conditions. | [7] |

Experimental Protocols

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite coupling cycle. However, careful attention to anhydrous conditions is critical for achieving high coupling efficiencies.[7]

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis process involves a repeated cycle of four main steps:

-

Deblocking (Detritylation): Removal of the 5'-O-dimethoxytrityl (DMTr) protecting group from the terminal nucleoside of the solid-support-bound oligonucleotide chain. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.

-

Coupling: Activation of the this compound with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), to form a highly reactive intermediate. This activated species then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5-10 minutes may be required for modified phosphoramidites to ensure high coupling efficiency.[9]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutant sequences in subsequent coupling steps. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[9]

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final coupling step, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Mandatory Visualizations

Experimental Workflow for Oligonucleotide Synthesis

The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle for incorporating a single this compound monomer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|BLD Pharm [bldpharm.com]

- 5. 5'-O-DMTr-2'-O-TBDMS-G(Ac)-3'-CE-phosphoramidite - CD BioGlyco [bioglyco.com]

- 6. usp.org [usp.org]

- 7. glenresearch.com [glenresearch.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

The Guardian of the Ribose: A Technical Guide to the TBDMS Protecting Group in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic oligonucleotide development, the chemical synthesis of ribonucleic acid (RNA) stands as a cornerstone technology. Central to the success of this process is the strategic use of protecting groups, with the tert-butyldimethylsilyl (TBDMS) group playing a pivotal, albeit challenging, role. This technical guide provides an in-depth exploration of the function, application, and experimental protocols associated with the TBDMS protecting group in solid-phase RNA synthesis.

The Critical Role of the 2'-Hydroxyl Group Protection

The defining feature of RNA, distinguishing it from DNA, is the presence of a hydroxyl group at the 2' position of the ribose sugar. While essential for the diverse biological functions of RNA, this reactive group presents a significant hurdle in chemical synthesis. During the automated solid-phase synthesis of RNA, the 2'-hydroxyl group must be temporarily blocked or "protected" to prevent a host of undesirable side reactions.[1][2]

The primary function of the TBDMS protecting group is to selectively shield this 2'-hydroxyl moiety.[1] This protection is crucial for several reasons:

-

Preventing Chain Branching: An unprotected 2'-hydroxyl group can act as a nucleophile, leading to the formation of branched RNA chains and truncated sequences.

-

Avoiding Phosphodiester Bond Migration: The presence of a free 2'-hydroxyl group can catalyze the migration of the phosphodiester linkage from the intended 3'-5' position to an unnatural 2'-5' linkage, compromising the structural and functional integrity of the synthetic RNA.[3]

-

Ensuring Specificity of Synthesis: Protection of the 2'-hydroxyl group directs the phosphoramidite (B1245037) coupling reaction to the desired 5'-hydroxyl group of the growing oligonucleotide chain.[4][5][6]

The TBDMS group, a bulky silicon-based moiety, has been a long-standing choice for this protective role due to its stability under the various conditions of the synthesis cycle and the availability of well-established protocols for its use.[7]

Advantages and Disadvantages of the TBDMS Protecting Group

The selection of a protecting group is a critical decision in RNA synthesis, with each option presenting a unique set of advantages and disadvantages.

| Advantages | Disadvantages |

| Robustness: Stable to the acidic and basic conditions used in the synthesis cycle.[7][8] | Steric Hindrance: The bulkiness of the TBDMS group can impede coupling efficiency, requiring longer reaction times.[2][7] |

| Commercial Availability: TBDMS-protected phosphoramidites are widely available from commercial suppliers.[7] | Potential for 2' to 3' Silyl Migration: Under certain conditions, the TBDMS group can migrate to the 3'-hydroxyl position, leading to the formation of isomeric impurities.[2][3] |

| Established Protocols: Decades of use have led to well-optimized and documented procedures for its application and removal.[7] | Stringent Deprotection Conditions: Removal of the TBDMS group requires the use of fluoride (B91410) reagents, which can be sensitive to reaction conditions.[8][9] |

The Chemistry of TBDMS in RNA Synthesis: A Step-by-Step Workflow

The journey of an RNA oligonucleotide from individual building blocks to a purified product involves a cyclical process of monomer addition, followed by a final deprotection sequence. The TBDMS group is a key player throughout this workflow.

Logical Workflow of Solid-Phase RNA Synthesis

Caption: Overall workflow of solid-phase RNA synthesis using TBDMS protection.

Experimental Protocols

Protocol 1: Protection of the 2'-Hydroxyl Group of Ribonucleosides with TBDMS Chloride

This protocol outlines the general procedure for the introduction of the TBDMS protecting group onto the 2'-hydroxyl of a ribonucleoside.

Materials:

-

Ribonucleoside (e.g., Uridine)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (B79036) (AgNO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the ribonucleoside in a mixture of anhydrous pyridine and THF.

-

Add TBDMS-Cl and silver nitrate to the solution. The silver nitrate acts as a catalyst.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Partition the mixture between DCM and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to isolate the 2'-O-TBDMS protected ribonucleoside. The reaction is not entirely regioselective, and the 3'-O-TBDMS isomer will also be formed, requiring careful separation.[2]

Protocol 2: Solid-Phase RNA Synthesis Cycle using 2'-O-TBDMS Phosphoramidites

This protocol describes a single cycle of automated solid-phase RNA synthesis.

Reagents:

-

2'-O-TBDMS protected ribonucleoside phosphoramidites

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Deblocking solution (e.g., trichloroacetic acid in DCM)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizer solution (e.g., iodine in THF/water/pyridine)

-

Acetonitrile (synthesis-grade)

Automated Synthesizer Cycle:

-

Detritylation: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution.

-

Coupling: The 2'-O-TBDMS protected phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. Coupling times are generally longer than for DNA synthesis due to the steric bulk of the TBDMS group.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.

This cycle is repeated for each subsequent nucleotide addition.

Protocol 3: Deprotection of Synthetic RNA

This protocol outlines the final deprotection steps to yield the mature RNA oligonucleotide.

Reagents:

-

Concentrated ammonium (B1175870) hydroxide/ethanol mixture (e.g., 3:1 v/v) or a mixture of aqueous ammonia (B1221849) and ethanolic methylamine.[6]

-

Fluoride reagent for desilylation:

Procedure:

-

Cleavage and Base Deprotection: The solid support is treated with the ammonium hydroxide/ethanol mixture or the ammonia/methylamine mixture. This cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.[6]

-

The supernatant containing the partially deprotected RNA is collected and dried.

-

2'-O-TBDMS Deprotection: The dried RNA is resuspended in the fluoride reagent (TBAF or TEA·3HF) to remove the TBDMS groups from the 2'-hydroxyl positions.[8][9] Reaction times and temperatures for this step are critical and must be carefully controlled.

| Deprotection Reagent | Typical Conditions |

| 1M Tetrabutylammonium fluoride (TBAF) in THF | Room temperature, 12-24 hours[8][10] |

| Triethylamine trihydrofluoride (TEA·3HF) | 65°C, 2.5 hours[11] |

| 40% Aqueous Methylamine | 65°C, 10 minutes (for base deprotection)[10] |

Signaling Pathways and Experimental Workflows

The TBDMS protecting group is a component of a chemical synthesis workflow rather than a biological signaling pathway. The following diagram illustrates the chemical transformations involving the TBDMS group during the synthesis and deprotection of a single ribonucleotide unit.

Chemical Transformations in RNA Synthesis

Caption: Chemical transformations involving the TBDMS group in RNA synthesis.

The Rise of Alternatives: TBDMS vs. TOM

In recent years, alternative 2'-hydroxyl protecting groups have been developed to address the limitations of TBDMS. The most prominent of these is the triisopropylsilyloxymethyl (TOM) group.[3][12][13]

| Feature | TBDMS | TOM |

| Steric Hindrance | High, leading to slower coupling | Lower, allowing for faster coupling and higher efficiency[3][13][14] |

| 2' to 3' Migration | Can occur under basic conditions[3][13][14] | Prevented by the acetal (B89532) linkage[3][12] |

| Deprotection | Requires specific fluoride reagents | Can be removed under mild conditions[12] |

While TBDMS remains a widely used and well-understood protecting group, the TOM group and other advanced protecting group strategies offer significant advantages, particularly for the synthesis of long and complex RNA molecules.[3]

Conclusion

The tert-butyldimethylsilyl protecting group has been instrumental in the advancement of chemical RNA synthesis. Its ability to effectively shield the reactive 2'-hydroxyl group has enabled the routine production of synthetic RNA for a myriad of research, diagnostic, and therapeutic applications. However, the inherent challenges of steric hindrance and potential side reactions have spurred the development of next-generation protecting groups. For researchers and professionals in the field, a thorough understanding of the chemistry, protocols, and limitations of TBDMS is essential for making informed decisions in the design and execution of successful RNA synthesis campaigns. The continuous evolution of protecting group chemistry promises to further enhance the efficiency, fidelity, and accessibility of synthetic RNA, paving the way for new discoveries and innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. atdbio.com [atdbio.com]

- 3. benchchem.com [benchchem.com]

- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 5. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kulturkaufhaus.de [kulturkaufhaus.de]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. academic.oup.com [academic.oup.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. massbio.org [massbio.org]

Fluorinated RNA Probes for NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level. In the study of ribonucleic acid (RNA), NMR plays a crucial role in understanding its diverse functions in cellular processes and its role as a therapeutic target. However, the inherent complexity of RNA spectra, characterized by significant resonance overlap, often poses a challenge to detailed analysis. The introduction of fluorine-19 (¹⁹F) as a probe for NMR studies of RNA has emerged as a transformative approach to overcome these limitations.[1][2][3][4]

The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[5][6] Furthermore, the large chemical shift range of ¹⁹F and its exquisite sensitivity to the local electronic environment make it an exceptional reporter of molecular structure and conformational changes.[2][7] Crucially, the near-complete absence of fluorine in natural biological systems ensures that ¹⁹F NMR spectra are free from background signals, providing a clear window to observe the labeled molecule.[2]

This technical guide provides a comprehensive overview of the application of fluorinated RNA probes in NMR spectroscopy. It covers the synthesis of various fluorinated RNAs, details experimental protocols for their use in NMR studies, presents quantitative data on their performance, and illustrates key workflows with diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, structural biology, and drug discovery who are interested in leveraging the power of ¹⁹F NMR for their RNA research.

Synthesis of Fluorinated RNA Probes

The site-specific incorporation of fluorine into RNA can be achieved through two primary methods: chemical synthesis using phosphoramidite (B1245037) chemistry and enzymatic synthesis via in vitro transcription.

Chemical Synthesis

Solid-phase phosphoramidite chemistry is the most common method for synthesizing RNA oligonucleotides with site-specific modifications, including the incorporation of fluorinated nucleosides.[8][9] This method allows for the precise placement of a single or multiple fluorine atoms at desired positions within the RNA sequence.

Types of Fluorinated Probes:

-

2'-Fluorinated RNA (2'-F RNA): Incorporation of 2'-fluoronucleosides enhances the thermal stability and nuclease resistance of RNA.[10]

-

4'-Fluorinated RNA (4'-F RNA): 4'-fluorouridine (B8696964) (4'FU) has been shown to be a highly sensitive probe for RNA secondary structure, with a significantly larger chemical shift dispersion compared to 2'-F modifications.[7][10]

-

5-Fluoropyrimidines: Substitution at the C5 position of pyrimidines (uracil or cytosine) with fluorine is a well-established method that minimally perturbs the RNA structure.[11]

-

2'-O-Trifluoromethylated RNA (2'-OCF₃ RNA): The trifluoromethyl group offers enhanced NMR sensitivity due to the presence of three magnetically equivalent fluorine atoms.[12]

Enzymatic Synthesis

In vitro transcription using T7 RNA polymerase is a powerful method for producing large quantities of RNA.[13] This technique can be adapted to incorporate fluorinated nucleoside triphosphates (NTPs), such as 5-fluorouridine (B13573) triphosphate (5F-UTP), to generate uniformly labeled RNA molecules.[13][14][15] Chemo-enzymatic approaches combine chemical synthesis of the labeled NTP with enzymatic incorporation into the RNA strand.[14][15]

Experimental Protocols

Solid-Phase Synthesis of 4'-Fluorinated RNA

This protocol is adapted from the supplementary information of Li et al., J. Am. Chem. Soc. 2020, 142, 10, 4739–4748.[16]

1. Phosphoramidite Synthesis:

- The synthesis of the 4'-F-uridine (4'FU) phosphoramidite is a multi-step organic synthesis process, the details of which can be found in the original publication.

2. Automated RNA Synthesis:

- RNA oligonucleotides are synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry protocols.

- The 4'FU phosphoramidite is incorporated at the desired position in the sequence.

3. Deprotection and Purification:

- Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a standard methylamine/ammonia solution.

- The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent.

- The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

¹⁹F NMR Data Acquisition and Processing

The following parameters are a general guideline and may require optimization based on the specific sample and spectrometer.[1][16]

1. Sample Preparation:

- Dissolve the purified fluorinated RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.2-0.4 mM.[16]

- Transfer the sample to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Experiments are typically performed on a spectrometer with a fluorine-capable probe.

- Tune and match the probe for the ¹⁹F frequency.

3. 1D ¹⁹F NMR Data Acquisition:

- Pulse Sequence: A simple pulse-acquire sequence (e.g., zgfhigqn.2 on Bruker instruments for ¹H-decoupled spectra) is commonly used.[16]

- Spectral Width: A spectral width of approximately 180 ppm is suitable for ¹H-decoupled spectra, while a smaller width of 20 ppm can be used for non-decoupled spectra.[1][16]

- Frequency Offset: The offset should be centered on the expected chemical shift range of the fluorinated probe. For example, around -202 ppm for 2'-F RNA and -60 ppm for 2'-OCF₃ RNA.[1]

- Acquisition Time: Typically around 100 ms (B15284909) to 1 s.[1][16]

- Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio. A range of 1,000 to 5,000 scans is common.[16]

- Temperature: Experiments are typically run at a controlled temperature, for example, 303 K.[1]

4. Data Processing:

- Apply an exponential window function with a line broadening factor of around 2 Hz.[16]

- Perform Fourier transformation, phasing, and baseline correction.

- Reference the chemical shifts to an external standard, such as CCl₃F (0 ppm).

Quantitative Data Presentation

The sensitivity of the ¹⁹F chemical shift to the local environment provides a powerful tool for distinguishing different RNA secondary structures. The following table summarizes the chemical shift dispersion observed for different fluorinated probes in various structural contexts.

| Fluorinated Probe | RNA Secondary Structure | ¹⁹F Chemical Shift (ppm) | Chemical Shift Dispersion (Δδ, ppm) | Reference |

| 4'-Fluorouridine (4'FU) | Single-stranded RNA | -120.5 | 3.6 | [7] |

| Duplex RNA | -116.9 | [7] | ||

| 2'-Fluorouridine (2'FU) | Single-stranded RNA | Not specified | < 1 | [7] |

| Duplex RNA | Not specified | [7] | ||

| 2'-Fluoroadenosine (G6 in ssRNA) | Single nucleotide in ssRNA | -200.2 | 1.3 | [1] |

| 2'-Fluoroadenosine (A20 in ssRNA) | Single nucleotide in ssRNA | -201.5 | [1] |

Visualizations

Experimental Workflow for Studying RNA-Ligand Interactions

The following diagram illustrates a typical experimental workflow for investigating the interaction between a fluorinated RNA and a small molecule ligand using ¹⁹F NMR spectroscopy.

Caption: Workflow for ¹⁹F NMR-based analysis of RNA-ligand interactions.

Signaling Pathway: Conformational Selection in a Riboswitch

This diagram illustrates the principle of conformational selection, where a ligand binds to a pre-existing conformation of an RNA riboswitch, shifting the equilibrium towards the bound state. ¹⁹F NMR is an ideal technique to monitor such conformational changes.

Caption: Conformational selection mechanism of a riboswitch upon ligand binding.

Conclusion

Fluorinated RNA probes have become an indispensable tool in the NMR spectroscopist's arsenal (B13267) for the study of RNA. The unique properties of the ¹⁹F nucleus provide unparalleled sensitivity and clarity for probing RNA structure, dynamics, and interactions with other molecules. The ability to site-specifically introduce fluorine atoms through chemical synthesis offers precise control for targeted investigations, while enzymatic methods allow for the production of larger, uniformly labeled RNAs.

The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the adoption and application of this powerful technique. As the field of RNA biology continues to expand, particularly in the context of drug discovery and therapeutics, the insights gained from ¹⁹F NMR studies of fluorinated RNA probes will undoubtedly play a pivotal role in advancing our understanding of this essential class of biomolecules.

References

- 1. Frontiers | 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions [frontiersin.org]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. 19F NMR spectroscopy for the analysis of RNA secondary structure populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. atdbio.com [atdbio.com]

- 10. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 13. NMR-based RNA structure determination - Jena Bioscience [jenabioscience.com]

- 14. Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing [inis.iaea.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Unlocking RNA's Secrets: A Technical Guide to DMTr-4'-F-U-CED-TBDMS Phosphoramidite for High-Resolution Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of 5'-O-(4,4'-Dimethoxytrityl)-4'-fluoro-2'-O-(tert-butyldimethylsilyl)-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMTr-4'-F-U-CED-TBDMS phosphoramidite) as a powerful tool for the elucidation of RNA structure. The strategic incorporation of a fluorine atom at the 4' position of the ribose sugar offers a unique and highly sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, providing unprecedented insights into RNA conformation and dynamics.

Core Concepts: The Power of a Single Fluorine Atom

The DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) is a specialized building block for the solid-phase synthesis of RNA oligonucleotides.[1] Its unique feature is the fluorine atom at the 4' position of the uridine (B1682114) nucleoside. This modification has been shown to be well-tolerated within an RNA strand, maintaining a stable North conformation that closely mimics natural uridine.[2] The true power of this modification lies in its application as a ¹⁹F NMR probe. The ¹⁹F chemical shift of the 4'-fluoro-uridine (4'FU) is exceptionally sensitive to the local electronic environment, resulting in a large chemical shift dispersion of up to 4 parts per million (ppm) depending on the RNA secondary structure.[2][3] This is a significant advantage over other fluorinated probes, such as 2'-fluoro-uridine, which exhibit a much smaller chemical shift dispersion of less than 1 ppm.[2][3] This sensitivity allows for the clear discrimination between single-stranded RNA, A-type, B-type, and even mismatched duplexes.[2]

Data Presentation: Performance Metrics

The successful incorporation and utility of this compound in RNA synthesis and structural analysis are supported by the following quantitative data.

| Parameter | Value | Reference |

| Purity (HPLC) | >98% | [4] |

| Purity (³¹P NMR) | >99% | [4] |

| Coupling Efficiency | >98% | [5] |

| Parameter | Condition | Observation | Reference |

| ¹⁹F NMR Chemical Shift Dispersion | RNA Secondary Structure Variation | Up to 4.4 ppm | [3] |

| Thermal Stability (UV Melting) | Single 5-fluoro substitution in duplexes | Comparable to unmodified duplexes | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, deprotection, and purification of RNA oligonucleotides containing 4'-fluoro-uridine are provided below. These protocols are based on established phosphoramidite chemistry.

Solid-Phase RNA Synthesis

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating the 4'-F-U phosphoramidite.

Materials:

-

This compound

-

Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS protection

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

Preparation: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

-

Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer following a standard protocol for 2'-O-TBDMS protected RNA phosphoramidites. The cycle consists of four steps:

-

Deblocking: Removal of the 5'-DMTr protecting group with the deblocking solution.

-

Coupling: Activation of the incoming phosphoramidite with the activator solution and coupling to the 5'-hydroxyl of the growing oligonucleotide chain. An extended coupling time of 10-15 minutes is recommended for the sterically hindered 2'-O-TBDMS protected phosphoramidites.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMTr group can be either removed on the synthesizer or left on for "trityl-on" purification.

Cleavage and Deprotection

This two-step deprotection protocol is crucial for obtaining the final, fully deprotected RNA oligonucleotide.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

Materials:

-

Ammonia (B1221849)/methylamine (AMA) solution (1:1 mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine)

Procedure:

-

Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

-

Add 1.5 mL of AMA solution to the vial.

-

Heat the sealed vial at 65°C for 10 minutes.[6]

-

Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.

Step 2: Removal of 2'-O-TBDMS Protecting Groups

Materials:

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Glen-Pak RNA Quenching Buffer

Procedure:

-

Lyophilize the AMA solution from the previous step to obtain a dry pellet of the oligonucleotide.

-

Dissolve the pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.[6]

-

Add 60 µL of TEA to the solution and mix gently.[6]

-

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[6]

-

Cool the reaction mixture and add 1.75 mL of Glen-Pak RNA Quenching Buffer to stop the reaction.[6]

Purification

Purification of the deprotected RNA oligonucleotide is typically performed using high-performance liquid chromatography (HPLC) or cartridge purification.

DMT-on Cartridge Purification (Example using Glen-Pak RNA Cartridge):

-

Condition the cartridge with acetonitrile followed by 2 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[7]

-

Load the quenched deprotection solution onto the cartridge.

-

Wash the cartridge with a solution of 10% acetonitrile in 2 M TEAA, followed by RNase-free water.[7]

-

Remove the DMT group by washing the cartridge with 2% trifluoroacetic acid (TFA).[7]

-

Wash the cartridge with deionized water.

-

Elute the purified oligonucleotide with a solution of 1 M ammonium (B1175870) bicarbonate in 30% acetonitrile.[7]

-

Lyophilize the eluted solution to obtain the purified RNA.

Visualizations

Experimental Workflow for RNA Synthesis and Analysis

Caption: Workflow for RNA synthesis, deprotection, and analysis.

Logical Relationship of Phosphoramidite Components

Caption: Functional components of the phosphoramidite.

This comprehensive guide provides the necessary information for the successful application of this compound in RNA research. The unique properties of the 4'-fluoro modification offer a powerful and sensitive tool for elucidating the complex structures and functions of RNA, with significant implications for drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

Unlocking Nucleic Acid Secrets: A Technical Guide to 19F NMR Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the powerful application of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy in the study of nucleic acids. By introducing site-specific ¹⁹F-labeled probes into DNA and RNA, researchers can gain unprecedented insights into their structure, dynamics, and interactions with other molecules. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, serving as a valuable resource for those looking to leverage this versatile technique in their research and drug discovery efforts.

Introduction to ¹⁹F NMR in Nucleic Acid Research

Fluorine-19 NMR has emerged as a powerful tool for studying biological macromolecules.[1] The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2] Critically for biological studies, fluorine is virtually absent in native biological systems, which eliminates background signals and simplifies spectral analysis.[1][2]

The large chemical shift range of ¹⁹F, spanning up to 400 ppm, provides exquisite sensitivity to the local electronic environment.[3][4] This means that even subtle changes in the conformation of a nucleic acid or its interaction with a ligand can induce significant and easily detectable changes in the ¹⁹F NMR spectrum.[3] These features make ¹⁹F NMR an ideal technique for investigating:

-

Nucleic Acid Structure and Conformation: Probing secondary and tertiary structures, including non-canonical forms like G-quadruplexes and i-motifs.[2][5][6]

-

Nucleic Acid Dynamics: Characterizing conformational exchange and flexibility.[2]

-

Nucleic Acid-Ligand Interactions: Screening for and characterizing the binding of small molecules, peptides, and proteins to DNA and RNA targets.[7]

-

In-cell Studies: Observing nucleic acid structure and interactions within the complex environment of living cells.[8][9]

Common ¹⁹F NMR Probes for Nucleic Acids

A variety of fluorinated nucleosides have been developed for incorporation into DNA and RNA. The choice of probe depends on the specific research question and the desired location of the fluorine label. Common labeling strategies involve modification of the nucleobase or the ribose sugar.

Nucleobase-Labeled Probes

Fluorine atoms can be incorporated into the nucleobases of pyrimidines and purines. These probes are particularly useful for studying base pairing, stacking interactions, and the recognition of nucleic acids by other molecules.

-

5-Fluoropyrimidines (⁵F-U, ⁵F-dC): 5-Fluorouracil (⁵F-U) and 5-fluorocytosine (B48100) (⁵F-dC) are widely used probes. The fluorine atom at the C5 position minimally perturbs the structure and stability of duplex DNA and RNA.[10]

-

2-Fluoropurines (²F-A): 2-Fluoroadenine can be incorporated into RNA and serves as a useful probe for adenine-containing regions.

Sugar-Labeled Probes

Modifying the ribose or deoxyribose sugar with fluorine offers another avenue for introducing ¹⁹F probes. These are particularly sensitive to the conformation of the sugar-phosphate backbone.

-

2'-Fluororibose (2'-F): The 2'-fluoro modification is well-tolerated in RNA and provides a sensitive probe of sugar pucker and local backbone conformation.[11]

-

Trifluoromethyl Groups (-CF₃): The introduction of a trifluoromethyl group, for instance at the 2' position of the ribose, can enhance signal sensitivity due to the presence of three equivalent fluorine atoms.[2]

Terminal Probes

Fluorinated tags can also be attached to the 5' or 3' terminus of an oligonucleotide. These are particularly useful for studying overall structural changes and interactions without modifying the internal sequence.

-

3,5-Bis(trifluoromethyl)phenyl: This bulky fluorinated tag provides a strong ¹⁹F NMR signal and has been successfully used to study G-quadruplex formation in vitro and in living cells.[2]

Quantitative Data for ¹⁹F NMR Probes

The chemical shift of a ¹⁹F probe is highly sensitive to its local environment. The following tables summarize typical ¹⁹F NMR chemical shift ranges for common probes in different nucleic acid contexts. Chemical shifts are referenced to CFCl₃ (0 ppm).[12][13]

| Probe | Nucleic Acid Context | Typical ¹⁹F Chemical Shift Range (ppm) |

| Nucleobase Probes | ||

| 5-Fluorouracil (⁵F-U) | Single-stranded RNA | -164 to -165 |

| Double-stranded RNA (A-form helix) | -166 to -167 | |

| G-quadruplex | Varies with position | |

| 5-Fluoro-2'-deoxycytidine (⁵F-dC) | Single-stranded DNA | Varies |

| Double-stranded DNA (B-form helix) | Varies | |

| Sugar Probes | ||

| 2'-Fluororibose (2'-F) | RNA | Varies with sequence context |

| Terminal Probes | ||

| 3,5-Bis(trifluoromethyl)phenyl | 5'-terminus of DNA/RNA | Around -63 |

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Nucleic Acid Probes.

| Parameter | Description | Typical Values for ¹⁹F in Nucleic Acids |

| T₁ (Spin-Lattice Relaxation) | Characterizes the return of the nuclear spin magnetization to its equilibrium state along the external magnetic field. Provides information on molecular tumbling and internal motions. | Can vary significantly based on probe location and molecular size. |

| T₂ (Spin-Spin Relaxation) | Describes the decay of the transverse magnetization. Sensitive to slower motions and chemical exchange processes. | Influenced by factors like molecular weight and conformational dynamics. |

Table 2: Key ¹⁹F NMR Relaxation Parameters.

Experimental Protocols

Synthesis and Purification of ¹⁹F-Labeled Oligonucleotides

The synthesis of fluorinated nucleoside phosphoramidites is the first step in preparing ¹⁹F-labeled oligonucleotides. The following is a generalized workflow for the synthesis of a 5-fluorocytidine (B16351) phosphoramidite (B1245037).

Caption: General workflow for the synthesis of a 5-fluorocytidine phosphoramidite.

Detailed Protocol for Synthesis of 5-Fluoro-N⁴-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite:

-

N⁴-Acetylation: React 5-fluorocytidine with acetic anhydride (B1165640) in anhydrous ethanol (B145695) at room temperature.[14]

-

5'-O-DMT Protection: Treat the N⁴-acetyl-5-fluorocytidine with 4,4'-dimethoxytrityl chloride in pyridine.[14]

-

2'-O-TBDMS Protection: Protect the 2'-hydroxyl group using tert-butyldimethylsilyl chloride.[14]

-

3'-O-Phosphitylation: React the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite.[14]

-

Purification: Purify the product by silica (B1680970) gel column chromatography.

Similar strategies can be employed for the synthesis of other fluorinated phosphoramidites, such as those for 2'-fluoro-2'-deoxyguanosine.[15]

¹⁹F-labeled oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry.[][17][18]

Caption: Automated solid-phase synthesis cycle for ¹⁹F-labeled oligonucleotides.

Detailed Protocol:

-

Resin Preparation: Start with a solid support (e.g., controlled pore glass) derivatized with the first nucleoside of the sequence.

-

Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group with a mild acid (e.g., trichloroacetic acid).

-

Coupling: Add the ¹⁹F-labeled phosphoramidite and an activator (e.g., tetrazole) to couple the new nucleotide to the growing chain.[19]

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).[19]

-

Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups using a suitable reagent (e.g., concentrated ammonium (B1175870) hydroxide).

-

Purification: Purify the crude oligonucleotide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[20][21][22][23]

¹⁹F NMR Data Acquisition and Processing

-

Dissolve the purified ¹⁹F-labeled oligonucleotide in a suitable NMR buffer (e.g., sodium phosphate buffer with NaCl). The final concentration typically ranges from 50 µM to 1 mM.

-

Add 5-10% D₂O for the field-frequency lock.

-

For quantitative measurements, a known concentration of an internal standard (e.g., trifluoroacetic acid) can be added.[24]

-

Transfer the sample to a high-quality NMR tube.

Caption: Workflow for ¹⁹F NMR data acquisition and processing.

Typical 1D ¹⁹F NMR Acquisition Parameters:

-

Spectrometer Frequency: 470 MHz or higher.

-

Pulse Program: A standard 1D pulse-acquire sequence with proton decoupling (e.g., using WALTZ-16).

-

Spectral Width (SW): Typically 20-50 ppm, centered on the expected chemical shift range of the ¹⁹F probe.

-

Transmitter Offset (O1): Set to the center of the spectral window.

-

Number of Scans (nt): Varies from a few hundred to several thousand, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: Controlled to the desired experimental temperature.

-

Fourier Transform (FT): Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.[25]

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Reference the chemical shifts to an internal or external standard.

-

Integration: Integrate the peak areas to obtain quantitative information about the relative populations of different species.

Applications in Nucleic Acid Research

Probing G-Quadruplex Structures

¹⁹F NMR is particularly well-suited for studying the formation and conformational heterogeneity of G-quadruplexes, which are non-canonical four-stranded structures implicated in various biological processes.[2][5][6][26][27] The distinct chemical shifts of ¹⁹F probes in the single-stranded, dimeric, and higher-order G-quadruplex forms allow for their unambiguous identification and quantification.

References

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biophysics.org [biophysics.org]

- 5. 19F NMR Spectroscopy for the Analysis of DNA G-Quadruplex Structures Using 19F-Labeled Nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studying DNA G-Quadruplex Aptamer by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. colorado.edu [colorado.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atdbio.com [atdbio.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 20. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. agilent.com [agilent.com]

- 23. labcluster.com [labcluster.com]

- 24. benchchem.com [benchchem.com]

- 25. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

Applications of 4'-Fluorinated Ribonucleosides in RNA Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into therapeutic oligonucleotides has emerged as a powerful tool in drug discovery, enhancing their stability, binding affinity, and overall efficacy. Among the various modifications, 4'-fluorinated ribonucleosides have garnered significant attention for their unique conformational properties and potent biological activities. This technical guide provides an in-depth exploration of the applications of 4'-fluorinated ribonucleosides in RNA therapeutics, with a focus on their synthesis, mechanism of action, and performance in antiviral and RNA interference (RNAi) applications.

Biochemical Profile and Mechanism of Action

The introduction of a fluorine atom at the 4'-position of the ribose sugar profoundly influences the nucleoside's conformation, favoring a North-type (C3'-endo) sugar pucker. This conformational preference is a key determinant of the enhanced binding affinity of 4'-fluoro-modified oligonucleotides to their target RNA, as it pre-organizes the backbone for an A-form helix, which is characteristic of RNA duplexes.

The primary mechanism of action for many 4'-fluorinated ribonucleoside analogs, particularly in the context of antiviral therapy, is the inhibition of viral RNA-dependent RNA polymerase (RdRP).[1][2][3] Following intracellular conversion to their active triphosphate form, these analogs are incorporated into the nascent viral RNA chain. The presence of the 4'-fluorine atom then leads to the termination of chain elongation, effectively halting viral replication.[1][2][3]

In the realm of RNA interference, the incorporation of 4'-fluorinated ribonucleosides into small interfering RNAs (siRNAs) can enhance their metabolic stability and binding to the RNA-induced silencing complex (RISC), potentially leading to more potent and durable gene silencing.

Quantitative Data on Therapeutic Efficacy

The therapeutic potential of 4'-fluorinated ribonucleosides is underscored by a growing body of quantitative data from in vitro and in vivo studies.

Antiviral Activity of 4'-Fluorouridine (4'-FlU) and its Analogs

4'-Fluorouridine has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. The following table summarizes its efficacy and cytotoxicity across various viral strains and cell lines.

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | >169 | ≥1877 | [1] |

| SARS-CoV-2 (various lineages) | Vero | 0.2 - 0.6 | >100 | >167 | [1][2][3] |

| SARS-CoV-2 | HAE organoids | - | - | High | [4] |

| Chikungunya Virus (CHIKV) | U-2 OS | ~1.2 - 3.7 | >2000 | >514 | [5] |

| Mayaro Virus (MAYV) | U-2 OS | ~1.2 - 3.7 | >2000 | >514 | [5] |

| O'nyong'nyong Virus (ONNV) | U-2 OS | ~1.2 - 3.7 | >2000 | >514 | [5] |

| Ross River Virus (RRV) | U-2 OS | ~1.2 - 3.7 | >2000 | >514 | [5] |

| Coxsackievirus A10 (CV-A10) | RD / Vero | 0.66 - 0.85 | - | - | [6] |

| Enterovirus A71 (EV-A71) | RD / Vero | 0.43 - 0.58 | - | - | [6] |

| Lymphocytic Choriomeningitis Virus (LCMV) | Vero E6 | 7.22 | - | - | [3] |

In Vivo Efficacy of 4'-Fluorouridine

Preclinical studies in animal models have demonstrated the in vivo efficacy of orally administered 4'-fluorouridine.

| Animal Model | Virus | Dosage | Outcome | Reference(s) |

| Mice | Respiratory Syncytial Virus (RSV) | 5 mg/kg, once daily | Highly efficacious | [1] |

| Ferrets | SARS-CoV-2 (various variants) | 20 mg/kg, once daily | Highly efficacious, prevented transmission | [1][4] |

| Mice | Chikungunya Virus (CHIKV) | - | Reduced disease signs and viral burden | [5] |

| Mice | Mayaro Virus (MAYV) | - | Reduced disease signs and viral burden | [5] |

| Ferrets | Influenza A Virus | 2 mg/kg, once daily | Rapidly stopped virus shedding | [7] |

Efficacy of 4'-Fluoro-Modified siRNAs

The incorporation of 4'-fluoro modifications can enhance the potency and duration of siRNA-mediated gene silencing.

| Modification | Target Gene | In Vitro/In Vivo | Outcome | Reference(s) |

| 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) | Luciferase | In vitro | 4-fold more potent than unmodified siRNA | [8] |

| 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) | - | In vitro (serum) | Half-life of ~6h vs. <15 min for unmodified siRNA | [8] |

| 4′-C-Methoxy-2′-deoxy-2′-fluoro Uridine (B1682114) | - | In vitro | Gene silencing comparable to 2'-F U | [9] |

| 2'-F-NMC nucleotides in siRNA | - | In vitro & In vivo | Improved activity compared to unmodified RNA | [10] |

Experimental Protocols

Synthesis of 4'-Fluoro-Uridine Phosphoramidite (B1245037)

The synthesis of the phosphoramidite building block is a critical step for incorporating 4'-fluorinated nucleosides into oligonucleotides. The following is a generalized protocol based on published methods.[11][12]

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine

-

Silver(I) fluoride (B91410) (AgF)

-

Iodine (I₂)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (B79036) (AgNO₃)

-

Tetrahydrofuran (B95107) (THF)

-

Acetic anhydride (B1165640)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrabutylammonium (B224687) hydroxide

-

Trifluoroacetic acid

-

m-Chloroperoxybenzoic acid (mCPBA)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Fluorination: The starting protected uridine is treated with AgF and I₂ in a mixture of dichloromethane and tetrahydrofuran to introduce the 4'-fluoro group.

-

Deprotection: The resulting product is treated with ammonia in methanol to remove protecting groups.

-

2'-OH Silylation: The 2'-hydroxyl group is selectively protected using TBDMS-Cl and AgNO₃ in pyridine and THF.

-

3'-OH Acetylation: The 3'-hydroxyl group is acetylated using acetic anhydride and DMAP in pyridine.

-

Oxidation and Rearrangement: The intermediate is treated with tetrabutylammonium hydroxide, trifluoroacetic acid, and mCPBA.

-

Deprotection and 5'-O-DMT Protection: The acetyl group is removed with ammonia in methanol, followed by protection of the 5'-hydroxyl group with DMT-Cl in pyridine.

-

Phosphitylation: The final step involves reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA and 1-methylimidazole in dichloromethane to yield the desired 4'-fluoro-uridine phosphoramidite.

Solid-Phase Synthesis of 4'-Fluoro-Modified RNA

The incorporation of 4'-fluorinated phosphoramidites into RNA oligonucleotides is achieved via standard automated solid-phase synthesis protocols.[13][14][15][16]

Materials:

-

Controlled pore glass (CPG) solid support

-

4'-Fluoro-nucleoside phosphoramidites and standard RNA phosphoramidites (0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 5-ethylthiotetrazole)

-

Capping solution (e.g., acetic anhydride/lutidine/THF)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in DCM)

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine, 1:1)

-

Fluoride source for 2'-O-deprotection (e.g., triethylamine (B128534) trihydrofluoride)

Procedure: The synthesis follows a four-step cycle:

-

Detritylation: Removal of the 5'-DMT protecting group with the deblocking solution.

-

Coupling: The 4'-fluorinated phosphoramidite is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

This cycle is repeated until the desired sequence is assembled. The oligonucleotide is then cleaved from the solid support and deprotected.

In Vitro Evaluation of siRNA Efficacy

1. Cell Culture and Transfection:

-

Seed target cells (e.g., HeLa, HEK293) in 96-well plates to achieve 70-80% confluency at the time of transfection.

-

Complex the 4'-fluoro-modified siRNA with a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

-

Isolate total RNA from the transfected cells using a commercial kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA using a reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown.

3. Functional Reporter Assay (Luciferase Assay): [22][23][24][25][26]

-

Co-transfect cells with the siRNA, a reporter plasmid containing the target gene sequence fused to a luciferase gene (e.g., Firefly luciferase), and a control plasmid with a different luciferase (e.g., Renilla luciferase) for normalization.

-

After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

-

The reduction in the target luciferase activity, normalized to the control luciferase, indicates the silencing efficiency of the siRNA.

Antiviral Activity and Cytotoxicity Assays

1. Antiviral Efficacy (EC₅₀ Determination): [27]

-

Seed a suitable host cell line (e.g., Vero cells) in 96-well plates.

-

Infect the cells with the target virus at a specific multiplicity of infection (MOI).

-

Immediately after infection, add serial dilutions of the 4'-fluorinated nucleoside analog.

-

Incubate for a period sufficient to allow for viral replication and cytopathic effect (CPE) development in untreated control wells.

-

Assess cell viability using a colorimetric assay (e.g., neutral red uptake or MTT assay).

-

The EC₅₀, the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.

2. Cytotoxicity (CC₅₀ Determination): [28][29][30]

-

Seed the host cell line in 96-well plates.

-

Add serial dilutions of the 4'-fluorinated nucleoside analog to uninfected cells.

-

Incubate for the same duration as the antiviral assay.

-

Measure cell viability using a colorimetric assay.

-

The CC₅₀, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

-

The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable therapeutic window.

3. RNA Polymerase Inhibition Assay: [31][32][33][34][35]

-

A cell-free assay is performed using purified viral RdRp, a template RNA, ribonucleotide triphosphates (NTPs), and the triphosphate form of the 4'-fluorinated nucleoside analog.

-

The reaction products (newly synthesized RNA) can be quantified using various methods, such as incorporation of radiolabeled NTPs or fluorescent dyes that bind to double-stranded RNA.

-

The inhibitory effect of the analog is determined by measuring the reduction in RNA synthesis compared to a control reaction without the inhibitor.

Visualizations

RNA Interference (RNAi) Pathway

References

- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]

- 4. news-medical.net [news-medical.net]

- 5. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. siRNAs containing 2′-fluorinated Northern-methanocarbacyclic (2′-F-NMC) nucleotides: in vitro and in vivo RNAi activity and inability of mitochondrial polymerases to incorporate 2′-F-NMC NTPs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 14. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]

- 19. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]

- 20. qiagen.com [qiagen.com]

- 21. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]

- 22. assaygenie.com [assaygenie.com]

- 23. rsc.org [rsc.org]

- 24. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]

- 27. protocols.io [protocols.io]

- 28. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. labinsights.nl [labinsights.nl]

- 30. researchgate.net [researchgate.net]

- 31. RNA polymerase assay kit [profoldin.com]

- 32. academic.oup.com [academic.oup.com]